Cas no 51755-66-9 (3-(Methylthio)-1-hexanol)
3-(Methylthio)-1-hexanol Chemical and Physical Properties
Names and Identifiers
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- 3-Methylthio-1-hexanol
- 3-(Methylthio)-1-hexanol
- 3-(Methylthio)hexanol
- 3-methyl thiohexanol
- 3-methylsulfanylhexan-1-ol
- 3-Mercapto-1-hexanol
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- MDL: MFCD00010674
- Inchi: 1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3
- InChI Key: JSASXSHMJYRPCM-UHFFFAOYSA-N
- SMILES: CCCC(CCO)SC
Computed Properties
- Exact Mass: 148.09200
- Monoisotopic Mass: 148.092
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 56.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 45.5A^2
Experimental Properties
- Color/Form: Not determined
- Density: 0.966 g/mL at 25 °C(lit.)
- Boiling Point: 61-62 °C/10 mmHg(lit.)
- Flash Point: Fahrenheit: 226.4 ° f < br / > Celsius: 108 ° C < br / >
- Refractive Index: n20/D 1.4759(lit.)
- PSA: 45.53000
- LogP: 1.90050
- FEMA: 3438
- Solubility: Not determined
3-(Methylthio)-1-hexanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
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Hazardous Material Identification:
- HazardClass:9
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
3-(Methylthio)-1-hexanol Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(Methylthio)-1-hexanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 303747-5G |
3-(Methylthio)-1-hexanol |
51755-66-9 | 97% | 5G |
¥371.34 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M812963-100g |
3-(Methylthio)-1-hexanol |
51755-66-9 | 95% | 100g |
906.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W343847-SAMPLE-K |
3-(Methylthio)-1-hexanol |
51755-66-9 | natural, ≥98%, FG | 465.56 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W343847-100G-K |
3-(Methylthio)-1-hexanol |
51755-66-9 | natural, ≥98%, FG | 100G |
704.76 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W343803-SAMPLE-K |
3-(Methylthio)-1-hexanol |
51755-66-9 | ≥97%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W343803-100G-K |
3-(Methylthio)-1-hexanol |
51755-66-9 | ≥97%, FG | 100G |
2706.21 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W343803-1KG-K |
3-(Methylthio)-1-hexanol |
51755-66-9 | ≥97%, FG | 1KG |
16853.81 | 2021-05-17 | |
| TRC | M725988-250mg |
3-(Methylthio)-1-hexanol |
51755-66-9 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M725988-500mg |
3-(Methylthio)-1-hexanol |
51755-66-9 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M725988-2.5g |
3-(Methylthio)-1-hexanol |
51755-66-9 | 2.5g |
$ 95.00 | 2022-06-03 |
3-(Methylthio)-1-hexanol Suppliers
3-(Methylthio)-1-hexanol Related Literature
-
James Perkins,Tobias Hayashi,Rod Peakall,Gavin R. Flematti,Bj?rn Bohman Nat. Prod. Rep. 2023 40 819
Additional information on 3-(Methylthio)-1-hexanol
Introduction to 3-(Methylthio)-1-hexanol (CAS No. 51755-66-9)
3-(Methylthio)-1-hexanol, identified by its Chemical Abstracts Service (CAS) number 51755-66-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aliphatic alcohol derivative features a unique structural motif that has garnered attention for its potential applications in various chemical synthesis pathways. The presence of a methylthio (-SCH₃) group at the third carbon of the hexanol chain imparts distinct reactivity, making it a valuable intermediate in the development of specialized molecules.
The compound’s molecular structure, consisting of a six-carbon backbone with an hydroxyl (-OH) group at one end and a methylthio substituent at the third position, endows it with both solubility in polar solvents and the ability to participate in nucleophilic substitution reactions. This dual functionality has positioned 3-(Methylthio)-1-hexanol as a versatile building block in synthetic organic chemistry, particularly in the construction of more complex heterocyclic compounds and pharmaceutical intermediates.
Recent advancements in the field of medicinal chemistry have highlighted the utility of thioether-containing compounds in drug design. The methylthio group, while not directly pharmacologically active, can serve as a key pharmacophore or scaffold modification point, influencing both metabolic stability and binding affinity to biological targets. Studies have demonstrated that derivatives of 3-(Methylthio)-1-hexanol exhibit promising interactions with enzymes and receptors, suggesting potential applications in treating inflammatory disorders and infectious diseases.
In industrial applications, 3-(Methylthio)-1-hexanol is employed as a precursor in the synthesis of surfactants, fragrances, and specialty polymers. Its ability to undergo oxidation or reduction reactions allows for further functionalization, enabling the production of thiol-containing compounds or alcohols with altered properties. The compound’s role in polymer chemistry is particularly noteworthy, where it contributes to the development of novel materials with enhanced thermal stability and biodegradability.
The synthesis of 3-(Methylthio)-1-hexanol typically involves the reaction of 1-hexanol with sodium thiomethoxide or dimethyl disulfide under controlled conditions. This method leverages nucleophilic substitution principles to introduce the methylthio group efficiently. Recent improvements in catalytic systems have enhanced the yield and purity of this transformation, making it more sustainable for large-scale production. Such advancements align with global efforts to minimize waste and optimize synthetic routes.
From an environmental perspective, the use of 3-(Methylthio)-1-hexanol as an intermediate aligns with green chemistry principles. Its derivatives can be designed to degrade into environmentally benign products, reducing ecological impact. Additionally, research into biocatalytic methods for producing this compound has shown promise in reducing reliance on harsh chemical conditions, further supporting sustainable manufacturing practices.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of compounds related to 3-(Methylthio)-1-hexanol. For instance, modifications to its structure have led to novel analogs that exhibit anti-inflammatory properties by inhibiting specific enzymatic pathways. Preliminary clinical trials have indicated that certain derivatives demonstrate efficacy comparable to existing treatments while exhibiting improved side-effect profiles. These findings underscore the importance of 3-(Methylthio)-1-hexanol as a scaffold for drug discovery initiatives.
Moreover, agrochemical applications have emerged as another promising area for this compound. The incorporation of thioether functionalities into pesticide formulations enhances their bioavailability and target specificity. Field studies have shown that crops treated with such derivatives exhibit better resistance against fungal infections without harming beneficial microorganisms. This highlights the compound’s versatility beyond medicinal applications.
In conclusion, 3-(Methylthio)-1-hexanol (CAS No. 51755-66-9) represents a multifaceted compound with broad utility across multiple industries. Its unique structural features enable diverse synthetic applications, while its biological relevance positions it as a key player in pharmaceutical and agrochemical research. As scientific understanding progresses, further exploration into its derivatives promises to unlock new possibilities for innovation and improvement in chemical synthesis and drug development.
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